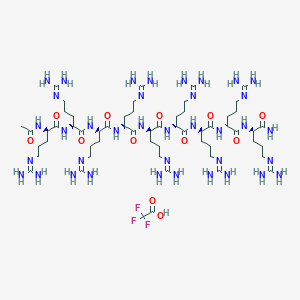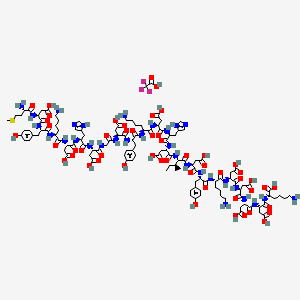
MAGE-3 (112-120)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanoma-associated antigen 3; MAGE-3
Applications De Recherche Scientifique
1. Visualization of Social Networks
MAGE, a computer-based visual display program, has been adapted for studying social networks. It examines the structural properties of social data sets, like friendship choices in colleges or peer choices among teenagers (Freeman, Webster, & Kirke, 1998).
2. Monte Carlo Simulations in Physics
MaGe, a physics simulation software based on Geant4, simulates the response of ultra-low radioactive background detectors to ionizing radiation. It's significant for neutrinoless double-beta decay experiments using germanium detectors (Boswell et al., 2010).
3. Genome Engineering and Strain Engineering
MAGE (Multiplex Automated Genome Engineering) is a tool for manipulating genes simultaneously in multiple loci. It's valuable for engineering strains to over-produce proteins, chemicals, and biofuels at industrial scales (Singh & Braddick, 2015).
4. Optimization of Biosynthesis Pathways
Co-selection MAGE (CoS-MAGE) optimizes biosynthesis pathways by inserting multiple T7 promoters into genomic operons, allowing for the study of gene networks and facilitating rapid genetic modifications (Wang et al., 2012).
5. Interactive Educational Tools
Mage, a graphics program for visualizing macromolecules, has been adapted for educational purposes, such as illustrating molecular models and crystal structures in a user-friendly, interactive format (Pavkovic, 2005).
6. Cancer Immunotherapy
A study demonstrated that melanoma cells present a MAGE-3 epitope to CD4+ cytotoxic T cells, indicating the potential of MAGE-3 in cancer immunotherapy, particularly for melanoma treatment (Manici et al., 1999).
7. Evolution of Bacterial Genomes
MAGE technology has been applied to in vivo genome editing, introducing targeted modifications directly into the Escherichia coli chromosome, creating combinatorial genetic diversity in a cell population (Gallagher et al., 2014).
8. Accelerated Evolution and Large-Scale Genome Engineering
MAGE has been utilized for large-scale programming and evolution of cells, producing combinatorial genomic diversity and optimizing pathways, such as the DXP biosynthesis pathway in Escherichia coli for overproduction of lycopene (Wang et al., 2009).
9. Immunotherapy in Metastatic Melanoma
A phase 1/2 study evaluated the immunologic response and tumor evolution following administration of a recombinant MAGE-3 protein in metastatic melanoma patients, showing potential in cancer immunotherapy (Kruit et al., 2005).
10. Fabrication of Microstructures
A new micro-anode-guided electroplating (MAGE) system was developed to fabricate two-dimensional microstructures, demonstrating the versatility of MAGE in microfabrication technologies (Ciou, Hwang, & Lin, 2015).
11. Antigen Recognition in Cancer Therapy
Research showed that a peptide encoded by the human MAGE-3 gene, presented by HLA-A2, induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3, emphasizing its role in targeted cancer therapy (van der Bruggen et al., 1994).
12. TCR-Engineered Immunotherapy
A TCR targeting the HLA-A*0201–restricted epitope of MAGE-A3 recognizes multiple epitopes of the MAGE-A antigen superfamily in various types of cancer, highlighting its application in adoptive immunotherapy (Chinnasamy et al., 2011).
13. Antigen Identification in Melanoma
A study identified the MAGE-3 gene product, a melanoma antigenic epitope, as a potential target for specific immunotherapy of melanoma patients (Gaugler et al., 1994).
14. Lung Cancer Vaccine Development
Research on nonsmall cell lung cancer patients vaccinated with MAGE-3 recombinant protein showed induction of Ab, CD8+, and CD4+ T cells, providing a basis for optimizing immune responses in vaccine settings (Atanackovic et al., 2004).
15. Neurological Toxicity in Gene Therapy
A study on cancer patients treated with adoptive cell therapy using autologous anti-MAGE-A3 TCR-engineered T cells revealed significant cancer regression but also serious neurological toxicity, cautioning the use of highly active immunotherapies targeting MAGE-A family members (Morgan et al., 2013).
16. Intracellular Location of MAGE-3 Gene Product
Investigation into the MAGE-3 gene product identified it as a cytoplasmic protein, expanding the understanding of its role in cancer antigen presentation (Kocher et al., 1995).
17. Large-Scale Targeted Genome Engineering
MAGE was used for large-scale targeted genome engineering, demonstrating the potential for cost-effective genome modifications on a grand scale (Bonde et al., 2014).
18. Dendritic Cell Vaccination in Gastrointestinal Carcinomas
A study on the use of DC vaccination with MAGE-3 peptide in gastrointestinal carcinoma treatment showed promising results, with no toxic side effects and some tumor regressions (Sadanaga et al., 2001).
19. Standardizing Microarray Data Exchange
The development of MAGE-ML, a data format for exchanging microarray data, facilitated standardization and meaningful exchange of microarray data in the scientific community (Spellman et al., 2002).
Propriétés
Nom du produit |
MAGE-3 (112-120) |
|---|---|
Séquence |
KVAEELVHFL |
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanoma-associated antigen 3 (112-120); MAGE-3 (112-120) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





